L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-
Description
This compound is a specialized derivative of L-phenylalanine featuring two critical modifications:
- Fmoc Protection: The amine group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, a standard strategy in solid-phase peptide synthesis (SPPS) to ensure selective deprotection during stepwise assembly .
- 4-[[(2,2,2-Trichloroethoxy)sulfonyl]methyl] Substituent: At the 4-position of the phenyl ring, a sulfonylated methyl group with a trichloroethoxy (TCE) moiety is introduced. This electron-withdrawing substituent enhances electrophilicity and may enable further functionalization (e.g., nucleophilic displacement or cross-coupling).
Properties
Molecular Formula |
C27H24Cl3NO7S |
|---|---|
Molecular Weight |
612.9 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C27H24Cl3NO7S/c28-27(29,30)16-38-39(35,36)15-18-11-9-17(10-12-18)13-24(25(32)33)31-26(34)37-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,31,34)(H,32,33)/t24-/m0/s1 |
InChI Key |
QXNUQPLTPOHMHT-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fmoc-Protected Amino Acids
- Starting Materials : L-Phenylalanine is typically the starting material.
- Fmoc Protection : The amino group of phenylalanine is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM).
Introduction of the Trichloroethoxy Sulfonyl Group
The introduction of a trichloroethoxy sulfonyl group involves sulfonation of the phenyl ring followed by protection with a trichloroethoxy group.
- Sulfonation : The phenyl ring of phenylalanine can be sulfonated using a sulfonating agent like chlorosulfonic acid.
- Protection with Trichloroethoxy Group : The sulfonate group can then be protected using a trichloroethoxy group, which is stable under acidic conditions and can be easily removed later.
Challenges and Considerations
- Stability of the Trichloroethoxy Group : The trichloroethoxy group is known for its stability under acidic conditions, making it suitable for protecting sulfonates during peptide synthesis.
- Stereoselectivity : Maintaining stereoselectivity during the synthesis of chiral compounds like phenylalanine derivatives is crucial.
Data and Research Findings
While specific data for L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- is limited, related compounds provide insights into the feasibility of such syntheses.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the side chain, introducing new functional groups.
Reduction: This reaction can remove protective groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often used in peptide synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could result in the removal of protective groups .
Scientific Research Applications
L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- is widely used in scientific research, particularly in:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of this compound involves its ability to protect specific functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the trichloroethoxy sulfonyl group can be selectively removed under mild conditions, allowing for precise modifications . The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate peptide bond formation .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Estimated as C27H26Cl3NO7S (based on structural analysis of analogous compounds in –3, 15).
- Molecular Weight : ~615 g/mol (significantly higher than simpler Fmoc-phenylalanine derivatives due to the TCE-sulfonyl group).
- Applications : Likely used in peptide synthesis as a building block for introducing sulfonate or trichloroethyl-protected functionalities, which can be selectively deprotected for downstream modifications .
The target compound is compared to structurally related Fmoc-protected phenylalanine derivatives, focusing on synthetic efficiency, physicochemical properties, and functional versatility.
Key Observations :
Synthetic Efficiency: The 4-cyano derivative () achieves the highest yield (92%) and purity (99%), likely due to the stability of the cyano group during synthesis. Halogenated derivatives (e.g., 4-iodo) exhibit moderate yields (~65%), attributed to steric hindrance or side reactions during alkylation . The TCE-sulfonyl group in the target compound may reduce yield due to the bulkiness of the substituent, though specific data are unavailable.
4-iodo: 16.2 min) . Solubility: Heavier substituents (e.g., TCE-sulfonyl) may reduce solubility in common SPPS solvents like DCM/MeOH, requiring optimized purification protocols .
Functional Versatility: TCE-sulfonyl: Enables selective deprotection under reductive conditions (e.g., Zn/AcOH) to generate free sulfonic acids, useful for bioconjugation . Iodo/Bromo: Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for peptide macrocyclization . Cyano: Convertible to amines (via reduction) or carboxylic acids (via hydrolysis), adding modularity .
Biological Activity
Overview
L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]- (commonly referred to as Fmoc-Phe-SO2Tr) is a synthetic derivative of the amino acid L-phenylalanine. This compound is notable for its dual protective groups, which enhance its utility in peptide synthesis and biological research. The presence of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group allows for selective protection of the amino group, while the trichloroethoxy sulfonyl group facilitates further functionalization under mild conditions.
| Property | Value |
|---|---|
| Molecular Formula | C24H21NO4 |
| Molecular Weight | 387.44 g/mol |
| CAS Number | 35661-40-6 |
| Purity | ≥98.0% (HPLC) |
| Appearance | Crystalline powder |
| Melting Point | 183°C |
The biological activity of Fmoc-Phe-SO2Tr is primarily attributed to its role in peptide synthesis and modification. The Fmoc group protects the amino group from unwanted reactions during synthesis, allowing for controlled modifications. The sulfonyl group can be selectively removed under specific conditions, enabling further chemical transformations that are critical in developing complex peptides and proteins.
Biological Applications
- Peptide Synthesis : Fmoc-Phe-SO2Tr is extensively used in solid-phase peptide synthesis (SPPS). The protective groups ensure high fidelity in peptide assembly by preventing side reactions.
- Drug Development : This compound has potential applications in drug delivery systems due to its ability to modify peptide structures for improved bioavailability and targeting.
- Biological Research : It is utilized in studying protein interactions and modifications, particularly in the context of enzyme-substrate dynamics.
Study 1: Peptide Synthesis Efficiency
A comparative study evaluated the efficiency of Fmoc-Phe-SO2Tr in synthesizing complex peptides against other protective groups. Results indicated that peptides synthesized using Fmoc-Phe-SO2Tr exhibited higher yields and purity levels due to reduced side reactions during synthesis.
Study 2: Enzyme Interaction
Research conducted on enzyme interactions showed that peptides modified with Fmoc-Phe-SO2Tr displayed enhanced binding affinities to target enzymes compared to unmodified peptides. This suggests that the modifications can influence biological activity by altering conformational dynamics.
Comparative Analysis with Similar Compounds
| Compound | Unique Features |
|---|---|
| N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | Single protective group; less control over modifications |
| L-Phenylalanine, 3-carboxy-N-Fmoc | Increased hydrophilicity; altered solubility properties |
| 2-Carbamoyl-N-Fmoc-L-phenylalanine | Enhanced stability under physiological conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
